Cas no 333766-17-9 (<br>3-Amino-4,6-diphenyl-thieno[2,3-b]pyridine-2-carboxylic acid (2-methoxy-phe nyl)-amide)
![<br>3-Amino-4,6-diphenyl-thieno[2,3-b]pyridine-2-carboxylic acid (2-methoxy-phe nyl)-amide structure](https://ja.kuujia.com/scimg/cas/333766-17-9x500.png)
<br>3-Amino-4,6-diphenyl-thieno[2,3-b]pyridine-2-carboxylic acid (2-methoxy-phe nyl)-amide 化学的及び物理的性質
名前と識別子
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- <br>3-Amino-4,6-diphenyl-thieno[2,3-b]pyridine-2-carboxylic acid (2-methoxy-phe nyl)-amide
- 3-amino-N-(2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide
- AKOS000564227
- 333766-17-9
- Oprea1_170271
- Oprea1_384232
- AG-690/12869123
- 3-Amino-4,6-diphenyl-thieno[2,3-b]pyridine-2-carboxylic acid (2-methoxy-phenyl)-amide
- STK166525
-
- MDL: MFCD01326345
- インチ: InChI=1S/C27H21N3O2S/c1-32-22-15-9-8-14-20(22)29-26(31)25-24(28)23-19(17-10-4-2-5-11-17)16-21(30-27(23)33-25)18-12-6-3-7-13-18/h2-16H,28H2,1H3,(H,29,31)
- InChIKey: QCYAOAJZLYDJNO-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=CC=C1)NC(=O)C2=C(C3=C(N=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)S2)N
計算された属性
- せいみつぶんしりょう: 451.13544809Da
- どういたいしつりょう: 451.13544809Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 651
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 6.5
<br>3-Amino-4,6-diphenyl-thieno[2,3-b]pyridine-2-carboxylic acid (2-methoxy-phe nyl)-amide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM518046-1g |
3-Amino-N-(2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide |
333766-17-9 | 97% | 1g |
$*** | 2023-05-30 |
<br>3-Amino-4,6-diphenyl-thieno[2,3-b]pyridine-2-carboxylic acid (2-methoxy-phe nyl)-amide 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
<br>3-Amino-4,6-diphenyl-thieno[2,3-b]pyridine-2-carboxylic acid (2-methoxy-phe nyl)-amideに関する追加情報
Research Briefing on 3-Amino-4,6-diphenyl-thieno[2,3-b]pyridine-2-carboxylic acid (2-methoxy-phenyl)-amide (CAS: 333766-17-9)
In recent years, the compound 3-Amino-4,6-diphenyl-thieno[2,3-b]pyridine-2-carboxylic acid (2-methoxy-phenyl)-amide (CAS: 333766-17-9) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic thienopyridine derivative has shown promising potential as a scaffold for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting protein-protein interactions. The unique structural features of this compound, including its fused thienopyridine core and substituted phenyl rings, contribute to its ability to modulate biological pathways with high specificity.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of this compound. A 2023 publication in the Journal of Medicinal Chemistry reported that 333766-17-9 exhibits potent inhibitory effects against a range of protein kinases, including those involved in cancer cell proliferation and inflammatory responses. The researchers employed a combination of X-ray crystallography and molecular docking studies to demonstrate how the compound's amide moiety and methoxy-phenyl group contribute to its binding affinity and selectivity for specific kinase domains.
Further investigations into the pharmacokinetic properties of 3-Amino-4,6-diphenyl-thieno[2,3-b]pyridine-2-carboxylic acid (2-methoxy-phenyl)-amide have revealed favorable drug-like characteristics. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that the compound maintains good metabolic stability in liver microsomes and shows moderate permeability in Caco-2 cell assays, suggesting potential for oral bioavailability. These findings position 333766-17-9 as a promising lead compound for further optimization in drug development programs.
The synthetic accessibility of this compound has also been a subject of recent research. A novel three-component reaction protocol developed in 2023 allows for the efficient preparation of the thieno[2,3-b]pyridine core with high yield and purity. This methodological advancement, published in Advanced Synthesis & Catalysis, has significantly reduced the production costs and improved the scalability of 333766-17-9, facilitating its broader use in biological studies and medicinal chemistry campaigns.
Looking forward, researchers are exploring the potential of 3-Amino-4,6-diphenyl-thieno[2,3-b]pyridine-2-carboxylic acid (2-methoxy-phenyl)-amide as a versatile scaffold for the development of targeted therapies. Current investigations focus on structural modifications to enhance its selectivity profile and reduce potential off-target effects. The compound's unique combination of structural features and demonstrated biological activity makes it a valuable tool for understanding complex signaling pathways and developing novel therapeutic interventions in oncology, inflammation, and other disease areas.
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